molecular formula C26H22O6 B11250422 benzyl {[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate

benzyl {[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate

Cat. No.: B11250422
M. Wt: 430.4 g/mol
InChI Key: GXNFPRUPTYQFIO-UHFFFAOYSA-N
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Description

BENZYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE is a complex organic compound with the molecular formula C25H20O6 This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a chromenyl group

Preparation Methods

The synthesis of BENZYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

BENZYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

BENZYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of BENZYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

BENZYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE can be compared with other similar compounds, such as:

    Benzyl acetate: A simpler ester with a benzyl group and an acetate group.

    4-Methoxyphenyl acetate: An ester with a methoxyphenyl group and an acetate group.

    Chromen-2-one derivatives: Compounds with a chromenyl core and various substituents.

The uniqueness of BENZYL 2-{[3-(4-METHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL]OXY}ACETATE lies in its combination of functional groups, which confer specific chemical and biological properties .

Properties

Molecular Formula

C26H22O6

Molecular Weight

430.4 g/mol

IUPAC Name

benzyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate

InChI

InChI=1S/C26H22O6/c1-17-22-14-21(30-16-24(27)31-15-18-6-4-3-5-7-18)12-13-23(22)32-26(28)25(17)19-8-10-20(29-2)11-9-19/h3-14H,15-16H2,1-2H3

InChI Key

GXNFPRUPTYQFIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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